Cas no 322409-50-7 (N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide)

N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
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- N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Benzamide, N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-4-(1-piperidinylsulfonyl)-
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- インチ: 1S/C23H25N5O5S2/c1-17-13-14-24-23(25-17)27-34(30,31)20-11-7-19(8-12-20)26-22(29)18-5-9-21(10-6-18)35(32,33)28-15-3-2-4-16-28/h5-14H,2-4,15-16H2,1H3,(H,26,29)(H,24,25,27)
- InChIKey: DIYJCCGJIDTHQL-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(S(NC2=NC=CC(C)=N2)(=O)=O)C=C1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
じっけんとくせい
- 密度みつど: 1.450±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.57±0.10(Predicted)
N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0900-2661-2μmol |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0900-2661-100mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0900-2661-20μmol |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0900-2661-20mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0900-2661-2mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0900-2661-5mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0900-2661-50mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0900-2661-5μmol |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA70388-100mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA70388-1mg |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(piperidine-1-sulfonyl)benzamide |
322409-50-7 | 1mg |
$245.00 | 2024-04-20 |
N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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10. Book reviews
N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamideに関する追加情報
N-{4-(4-Methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide: A Comprehensive Overview
The compound CAS No 322409-50-7, also known as N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug delivery systems, biocompatible materials, and advanced chemical engineering.
Recent studies have highlighted the importance of sulfamoylphenyl and piperidine sulfonyl groups in enhancing the bioavailability and stability of pharmaceutical compounds. The integration of these functional groups into the molecular framework of this compound has been shown to improve its solubility and permeability, making it a strong candidate for drug development.
The molecular structure of this compound is characterized by a benzamide backbone, which serves as a versatile platform for further chemical modifications. The presence of a 4-methylpyrimidin-2-yl group introduces additional electronic effects, enhancing the compound's reactivity and selectivity in various chemical reactions. This makes it particularly useful in the synthesis of complex molecules with tailored properties.
Research into the synthesis of this compound has revealed several optimized routes, including multi-component reactions and microwave-assisted synthesis techniques. These methods not only improve yield but also reduce reaction times, making the production process more efficient and cost-effective.
In terms of applications, this compound has shown promise in the development of advanced materials for electronic devices. Its ability to form self-assembled monolayers on various substrates has been leveraged in the creation of high-performance sensors and actuators. Additionally, its biocompatibility has made it a valuable component in biomedical applications, such as tissue engineering and drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. These insights have facilitated the design of new derivatives with enhanced functionality, further expanding its potential applications.
The integration of this compound into existing chemical processes has also been explored, with promising results in catalytic applications. Its ability to act as a ligand in transition metal-catalyzed reactions has opened new avenues for asymmetric synthesis and enantioselective catalysis.
In conclusion, N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide represents a significant advancement in modern organic chemistry. Its unique properties, combined with cutting-edge research findings, position it as a key player in the development of innovative materials and pharmaceuticals.
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